N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds characterized by a bicyclic structure containing nitrogen atoms. This particular compound features a methoxyphenyl group and a phenylpropyl substituent, which may impart unique chemical and biological properties.
The compound's structural information can be found in various chemical databases, including PubChem and BenchChem, where it is cataloged for research purposes. The compound is often synthesized in laboratory settings for further investigation into its properties and potential applications.
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is classified as an organic compound with potential pharmacological applications. Its classification within the broader category of pteridine derivatives suggests possible uses in medicinal chemistry.
The synthesis of N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine typically involves multi-step organic reactions. A common method includes:
The reaction conditions are crucial for achieving high yields and purity. Catalysts such as palladium or nickel may be employed to facilitate these reactions, along with specific solvents that optimize solubility and reactivity. Controlled temperatures and pressures are also maintained to ensure consistent results.
The molecular structure of N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine can be represented by its chemical formula . The structural features include:
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
The physical properties of N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) can provide further insights into its purity and structural integrity.
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has several scientific applications:
The medicinal evolution of pteridines spans eight decades, originating with the isolation and structural characterization of folic acid (vitamin B9) in the 1940s. This discovery revealed the pteridine moiety as an essential biochemical component in one-carbon transfer reactions. Early structural derivatization efforts yielded methotrexate (4-amino-10-methylfolic acid), a dihydrofolate reductase (DHFR) inhibitor that remains a cornerstone of anticancer and immunosuppressive therapy. The 1980s witnessed the development of piritrexim and trimethoprim, which exploited pteridine bioisosterism to enhance DHFR inhibition specificity against pathogenic microorganisms and malignant cells [2] [4].
Table 1: Evolution of Clinically Significant Pteridine Derivatives
Era | Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
1940s | Folic Acid | 2-amino-4-oxo substitution | Nutritional cofactor |
1950s | Methotrexate | N10-methyl, 4-amino modification | Antineoplastic, Autoimmune diseases |
1980s | Trimethoprim | 5-benzyl-2,4-diaminopyrimidine | Antibacterial |
2000s | Brivanib Alaninate | N2-(4-methoxyphenyl) substitution | Antiangiogenic (VEGFR/FGFR) |
2020s (AI Era) | Novel Derivatives | Optimized N2/N4 aryl/alkyl motifs | Kinase inhibition, Immune modulation |
Pteridine derivatives demonstrate exceptional versatility in modulating enzymatic cofactors, particularly those involving tetrahydrobiopterin (BH4)-dependent processes. The electron-deficient pteridine ring engages in π-π stacking interactions with aromatic residues in catalytic pockets, while the N1-C2=O motif mimics transition state geometries in oxidoreductases. This molecular mimicry underpins the inhibitory activity against dihydrofolate reductase (DHFR), GTP cyclohydrolase I, and nitric oxide synthases (NOS). Notably, the 4-aminopteridine substructure in N⁴-(4-methoxyphenyl)-N²-(3-phenylpropyl)pteridine-2,4-diamine facilitates hydrogen bonding with conserved aspartate residues in folate-dependent enzymes, disrupting nucleotide biosynthesis pathways [2] [5].
Beyond cofactor antagonism, pteridine scaffolds exhibit profound immunomodulatory effects through kinase disruption. The N²-(3-phenylpropyl) side chain in the subject compound extends into a hydrophobic regulatory pocket in Janus kinases (JAKs) and Spleen tyrosine kinase (Syk), sterically hindering ATP binding while maintaining selectivity over structurally similar kinases. This selectivity arises from the optimal 11-atom tether length between the pteridine core and terminal phenyl group, which positions the latter in a sub-pocket critical for allosteric modulation. Evidence from crystallographic studies of analogous compounds demonstrates that 4-methoxyphenyl substitution at N4 enhances compound solubility while preserving π-stacking interactions with tyrosine kinase gatekeeper residues (e.g., Phe981 in JAK2) [5].
Table 2: Biological Targets of Pteridine-Based Therapeutics
Target Class | Specific Targets | Structural Determinants | Biological Consequence |
---|---|---|---|
Enzymatic Cofactors | Dihydrofolate Reductase (DHFR) | 2,4-diamino substitution | Impaired nucleotide synthesis |
Nitric Oxide Synthase (NOS) | 7,8-dihydro modification | Reduced inflammatory signaling | |
GTP Cyclohydrolase I | 6-alkyl side chains | Decreased tetrahydrobiopterin production | |
Kinase Targets | JAK-STAT pathway kinases | N2-arylalkyl extensions (C3-C5 linkers) | Downregulated cytokine signaling |
Tyrosine kinase receptors (ALK, EGFR) | N4-(hetero)aryl groups with para-substitutions | Antiproliferative effects | |
Immune Checkpoints | PD-1/PD-L1 interaction | Extended C6-C7 substituents | Enhanced T-cell activation |
The structural architecture of N⁴-(4-methoxyphenyl)-N²-(3-phenylpropyl)pteridine-2,4-diamine exemplifies contemporary principles of rational scaffold optimization. The core design incorporates three strategic elements: (1) preservation of the 2,4-diaminopteridine pharmacophore for essential hydrogen bonding interactions, (2) introduction of a N⁴-(4-methoxyphenyl) group to enhance solubility and metabolic stability, and (3) incorporation of a N²-(3-phenylpropyl) chain to exploit hydrophobic binding regions in target proteins. This configuration emerged from iterative structure-activity relationship (SAR) studies demonstrating that C3 alkyl spacers between the pteridine core and terminal phenyl group maximized kinase inhibition while minimizing hERG affinity—a critical safety consideration absent in shorter (C1-C2) or longer (C4-C6) linkers [4] [5].
Computational methodologies were instrumental in optimizing physicochemical properties. In silico predictions using machine learning models identified the 4-methoxy group as optimal for balancing lipophilicity (cLogP ≈ 2.8) and aqueous solubility (>100 μM). Molecular dynamics simulations further revealed that the propyl linker's conformational flexibility enables adaptation to both open and closed kinase conformations—a feature not observed in rigid analogs. These insights exemplify the "informacophore" concept, where data-driven molecular descriptors supplement traditional pharmacophore models to minimize design bias. The resulting compound exhibits calculated properties within the ideal range for CNS-penetrant therapeutics: molecular weight 389.45 g/mol, topological polar surface area (TPSA) 65.7 Ų, and <5 rotatable bonds [4].
Table 3: Key Structural Features and Optimization Rationale
Structural Element | Property Optimization | Computational Validation | Biological Impact |
---|---|---|---|
2,4-Diaminopteridine Core | • Hydrogen bond donor/acceptor capacity• Planarity for intercalation | Molecular docking: ΔG = -9.8 kcal/mol vs DHFR | Enhanced target engagement |
N⁴-(4-Methoxyphenyl) | • Reduced CYP3A4 metabolism• Improved solubility (cLogP ↓ 0.4 units) | MetStab prediction: t½ > 60 min | Favorable pharmacokinetics |
N²-(3-Phenylpropyl) | • Optimal linker length (11 atoms)• Balanced rigidity/flexibility | Conformational sampling: 3.1 Å RMSD | Kinase selectivity and cellular potency |
Para-Methoxy Position | • Electron donation to π-system• Reduced oxidative metabolism | QM/MM: HOMO-LUMO gap = 4.3 eV | Metabolic stability in liver microsomes |
Table 4: Comparison of Structural Analogues
Compound | Molecular Weight (g/mol) | cLogP | TPSA (Ų) | Kinase Inhibition IC₅₀ (nM) |
---|---|---|---|---|
N⁴-(4-Methoxyphenyl)-N²-(3-phenylpropyl)pteridine-2,4-diamine | 389.45 | 2.8 | 65.7 | JAK2: 38 ± 4.2 |
N⁴-Phenyl-N²-benzylpteridine-2,4-diamine | 325.37 | 3.1 | 63.2 | JAK2: 420 ± 32 |
N⁴-(3-Chloro-4-methylphenyl)-N⁴-(4-methoxyphenyl)pteridine-2,4-diamine [1] | 392.85 | 3.4 | 65.7 | DHFR: 18 ± 1.5 |
N²-(4-Amino-2-methoxyphenyl)-N⁴-[2-(dimethylphosphinoyl)phenyl]-5-chloro-pyrimidine-2,4-diamine [5] | 474.34 | 2.1 | 104.3 | ALK: 0.7 ± 0.1 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7